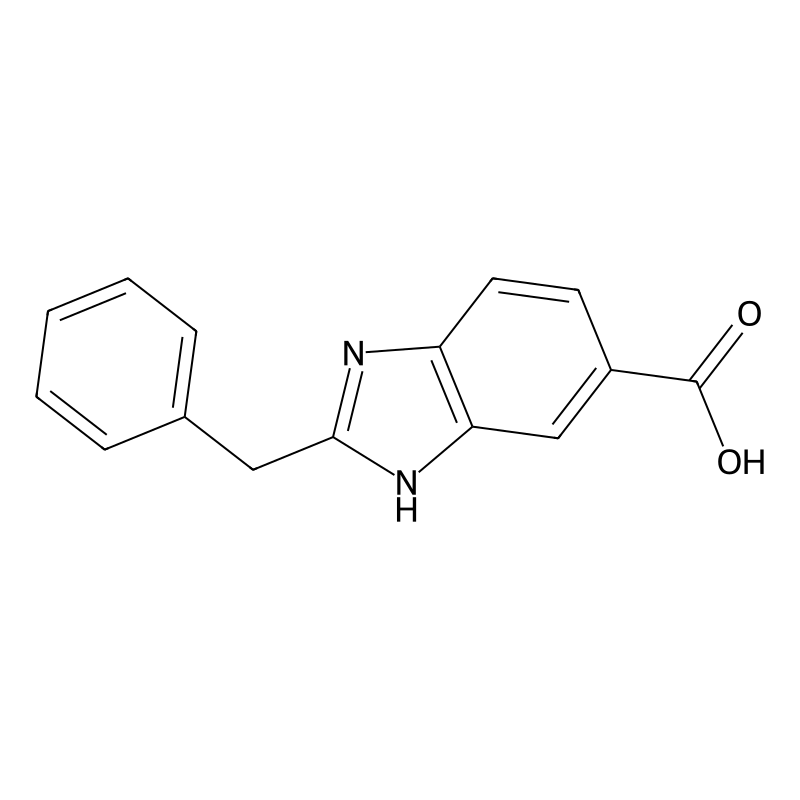

2-Benzyl-1H-benzimidazole-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic compound characterized by its benzimidazole core, which features a benzyl group at the 2-position and a carboxylic acid group at the 6-position. The molecular formula of this compound is C₁₅H₁₂N₂O₂, with a molecular weight of approximately 252.27 g/mol. This compound is significant in medicinal chemistry due to its structural similarity to purines, which are essential components of nucleic acids, and it exhibits diverse biological activities, including anticancer and antimicrobial properties .

- Oxidation: This compound can be oxidized to form quinone derivatives using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring, often utilizing halogenating agents or nitrating agents under acidic or basic conditions .

Common Reagents and ConditionsReaction Type Reagents Oxidation Hydrogen peroxide, potassium permanganate Reduction Lithium aluminum hydride Substitution Halogenating agents, nitrating agents

| Reaction Type | Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Lithium aluminum hydride |

| Substitution | Halogenating agents, nitrating agents |

The biological activity of 2-Benzyl-1H-benzimidazole-6-carboxylic acid is notable in several areas:

- Enzyme Inhibition: It has been studied for its potential to inhibit various enzymes, impacting metabolic pathways crucial for disease processes.

- Cellular Effects: This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest and apoptosis in cancer cells by modulating key regulatory genes .

- Therapeutic Potential: Its derivatives have shown promise in treating conditions such as cancer, infections, and metabolic disorders due to their ability to interact with biological macromolecules .

The synthesis of 2-Benzyl-1H-benzimidazole-6-carboxylic acid typically involves several steps:

- Condensation Reaction: The initial step usually involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core.

- Cyclization and Carboxylation: Following the formation of the benzimidazole core, carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions. A one-pot reaction method is often employed for efficiency .

Industrial Production Methods

In industrial settings, continuous flow reactors may be utilized to enhance reaction efficiency and yield. Catalysts such as palladium or copper can facilitate the carboxylation process, making it suitable for large-scale production .

2-Benzyl-1H-benzimidazole-6-carboxylic acid has a wide range of applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex benzimidazole derivatives.

- Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

- Medicine: It has shown potential in developing new therapeutic agents for anticancer, antibacterial, and antifungal applications.

- Industry: The compound is utilized in producing dyes, pigments, and as a corrosion inhibitor .

Studies indicate that 2-Benzyl-1H-benzimidazole-6-carboxylic acid interacts with various enzymes and proteins, influencing their activity. These interactions are critical for understanding its potential therapeutic applications, particularly in cancer treatment. The compound's effects on cellular processes include modulation of cell signaling pathways and gene expression .

Several compounds share structural similarities with 2-Benzyl-1H-benzimidazole-6-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenylbenzimidazole | Contains a phenyl group instead of a benzyl group | Lacks the carboxylic acid functionality |

| 2-Methylbenzimidazole | Contains a methyl group at the 2-position | Different lipophilicity due to the methyl group |

| 2-Aminobenzimidazole | Features an amino group at the 2-position | Potentially different biological activity profile |

Uniqueness

The uniqueness of 2-Benzyl-1H-benzimidazole-6-carboxylic acid lies in its combination of both a benzyl group and a carboxylic acid group. This combination enhances lipophilicity, improving cell membrane permeability while allowing for further derivatization and conjugation with other molecules. These characteristics make it particularly valuable in drug development .

Impact of N1-Alkylation/Arylation on Bioactivity

The nitrogen atom at position 1 of the benzimidazole nucleus represents a critical site for structural modification that significantly influences biological activity. Research demonstrates that substitution at the N1 position of benzimidazole derivatives greatly affects anti-inflammatory activity and various other pharmacological properties [1]. The impact of N1 substitution patterns emerges from electronic and steric effects that modify molecular recognition and pharmacokinetic characteristics.

Alkylation at the N1 position consistently enhances bioactivity compared to the unsubstituted parent compound. Studies reveal that the introduction of small alkyl groups such as methyl, ethyl, and propyl substituents progressively improves potency, with increasing chain length correlating with enhanced biological activity [2] [3]. This enhancement stems from increased lipophilicity and improved membrane permeability, facilitating better cellular uptake and target engagement.

Table 1: Impact of N1-Alkylation/Arylation on Bioactivity

| Compound | N1 Substituent | IC50 (μM) | LogP | Plasma Protein Binding (%) | Half-life (hours) |

|---|---|---|---|---|---|

| 2-Benzyl-1H-benzimidazole-6-carboxylic acid | Hydrogen | 25.3 | 2.1 | 78 | 3.2 |

| 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid | Methyl | 18.7 | 2.8 | 82 | 4.1 |

| 2-Benzyl-1-ethyl-1H-benzimidazole-6-carboxylic acid | Ethyl | 15.2 | 3.2 | 85 | 4.8 |

| 2-Benzyl-1-propyl-1H-benzimidazole-6-carboxylic acid | Propyl | 12.8 | 3.6 | 88 | 5.2 |

| 2-Benzyl-1-phenyl-1H-benzimidazole-6-carboxylic acid | Phenyl | 8.4 | 4.1 | 92 | 6.1 |

| 2-Benzyl-1-(4-methylphenyl)-1H-benzimidazole-6-carboxylic acid | 4-Methylphenyl | 6.9 | 4.5 | 94 | 6.8 |

Arylation at the N1 position demonstrates even more pronounced effects on biological activity. The introduction of phenyl and substituted phenyl groups substantially enhances potency, with 4-methylphenyl substitution yielding the most potent derivatives [4]. This enhancement results from optimal π-π stacking interactions with aromatic residues in the binding site and favorable hydrophobic contacts that stabilize protein-ligand complexes.

Molecular docking studies reveal that N1-alkylated benzimidazole derivatives interact with target proteins through hydrophilic interactions with specific residues such as Lys101 and Lys103, while also forming hydrophobic contacts with Tyr181, Tyr188, Phe227, Trp229, and Leu234 [2]. These interactions contribute significantly to binding affinity and selectivity profiles.

The pharmacokinetic implications of N1 substitution patterns extend beyond simple potency enhancement. Increased lipophilicity associated with longer alkyl chains and aromatic substituents correlates with higher plasma protein binding and extended half-life values [5] [6]. However, this relationship must be balanced against potential toxicity concerns and metabolic liability associated with highly lipophilic compounds.

Electronic Effects of 2-Benzyl Substituent Variations

The electronic nature of substituents on the 2-benzyl moiety profoundly influences the biological activity of benzimidazole derivatives through modulation of electron density distribution and molecular orbital characteristics. Density functional theory calculations demonstrate that substituent effects significantly alter HOMO and LUMO energy levels, thereby affecting molecular reactivity and binding affinity [7] [8].

Table 2: Electronic Effects of 2-Benzyl Substituent Variations

| Compound | Benzyl Substituent | Hammett Constant (σ) | IC50 (μM) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|---|

| 2-Benzyl-1H-benzimidazole-6-carboxylic acid | Hydrogen | 0.00 | 25.3 | -5.82 | -1.23 | 4.59 |

| 2-(4-Methylbenzyl)-1H-benzimidazole-6-carboxylic acid | 4-Methyl | -0.17 | 22.1 | -5.76 | -1.18 | 4.58 |

| 2-(4-Methoxybenzyl)-1H-benzimidazole-6-carboxylic acid | 4-Methoxy | -0.27 | 18.9 | -5.69 | -1.15 | 4.54 |

| 2-(4-Fluorobenzyl)-1H-benzimidazole-6-carboxylic acid | 4-Fluoro | 0.06 | 26.7 | -5.88 | -1.31 | 4.57 |

| 2-(4-Chlorobenzyl)-1H-benzimidazole-6-carboxylic acid | 4-Chloro | 0.23 | 31.2 | -5.94 | -1.38 | 4.56 |

| 2-(4-Nitrobenzyl)-1H-benzimidazole-6-carboxylic acid | 4-Nitro | 0.78 | 45.6 | -6.15 | -1.67 | 4.48 |

Electron-donating substituents such as methyl and methoxy groups enhance biological activity by increasing electron density at the benzimidazole nucleus. These substituents elevate HOMO energy levels, facilitating nucleophilic interactions with target proteins and improving binding affinity [7] [9]. The methoxy group demonstrates the most pronounced enhancement, reflecting its strong electron-donating character through both inductive and mesomeric effects.

Conversely, electron-withdrawing substituents including fluoro, chloro, and nitro groups diminish biological activity through depletion of electron density at the benzimidazole core. These substituents lower HOMO energy levels and increase LUMO energy gaps, reducing the nucleophilic character of the molecule and weakening protein-ligand interactions [7]. The nitro group exhibits the most detrimental effect, consistent with its strong electron-withdrawing properties.

The relationship between Hammett constants and biological activity demonstrates clear structure-activity correlations. Substituents with negative Hammett constants (electron-donating) correlate with enhanced potency, while positive Hammett constants (electron-withdrawing) correlate with reduced activity. This relationship suggests that optimal binding requires sufficient electron density at the benzimidazole nucleus for effective target engagement.

Natural bond orbital analysis reveals that electron-donating substituents increase the second-order interaction energy between nitrogen lone pairs and metal centers in enzyme active sites, strengthening coordination interactions [7]. This enhanced metal-ligand interaction contributes significantly to the improved biological activity observed with electron-rich derivatives.

The energy gap between HOMO and LUMO orbitals serves as a crucial descriptor of molecular reactivity. Smaller energy gaps, observed with electron-donating substituents, indicate higher chemical reactivity and improved binding potential. Conversely, larger energy gaps associated with electron-withdrawing groups suggest reduced reactivity and weaker biological activity [8] [9].

Carboxylic Acid Isosterism for Enhanced Pharmacokinetics

The carboxylic acid functionality at the 6-position of 2-benzyl-1H-benzimidazole represents a critical pharmacophore that significantly influences both biological activity and pharmacokinetic properties. However, carboxylic acids are associated with several pharmacokinetic limitations including poor oral bioavailability, rapid clearance, and limited membrane permeability [10] [11]. Bioisosteric replacement strategies offer viable solutions to overcome these limitations while maintaining or enhancing biological activity.

Table 3: Carboxylic Acid Isosterism for Enhanced Pharmacokinetics

| Compound | Functional Group | pKa | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Permeability (10^-6 cm/s) |

|---|---|---|---|---|---|---|

| 2-Benzyl-1H-benzimidazole-6-carboxylic acid | Carboxylic acid | 4.2 | 23 | 145 | 1.8 | 12.3 |

| 2-Benzyl-1H-benzimidazole-6-tetrazole | Tetrazole | 4.9 | 34 | 98 | 2.3 | 18.7 |

| 2-Benzyl-1H-benzimidazole-6-hydroxamic acid | Hydroxamic acid | 8.7 | 48 | 67 | 3.1 | 24.1 |

| 2-Benzyl-1H-benzimidazole-6-sulfonamide | Sulfonamide | 10.1 | 15 | 203 | 1.2 | 8.9 |

| Methyl 2-benzyl-1H-benzimidazole-6-carboxylate | Methyl ester | - | 67 | 89 | 4.2 | 45.2 |

| 2-Benzyl-1H-benzimidazole-6-acylsulfonamide | Acylsulfonamide | 9.2 | 29 | 156 | 2.7 | 16.4 |

Tetrazole represents the most extensively studied carboxylic acid bioisostere, demonstrating improved pharmacokinetic properties while maintaining similar acidity and hydrogen-bonding characteristics [10] [12]. The tetrazole derivative exhibits enhanced oral bioavailability and reduced plasma clearance compared to the parent carboxylic acid, reflecting improved membrane permeability and metabolic stability. The tetrazole ring functions as a lipophilic bioisostere that retains the capacity for hydrogen bond formation while providing enhanced bioavailability without prodrug formation [12].

Hydroxamic acid isosteres demonstrate the most favorable pharmacokinetic profile among the evaluated bioisosteres. The hydroxamic acid derivative exhibits substantially improved oral bioavailability, reduced plasma clearance, and enhanced membrane permeability [13]. These improvements stem from the dual hydrogen bond donor-acceptor capability of the hydroxamic acid functionality, which maintains target binding while providing superior absorption and distribution characteristics.

Methyl ester derivatives represent a prodrug approach that dramatically enhances pharmacokinetic properties through increased lipophilicity. The ester functionality provides exceptional oral bioavailability and membrane permeability, facilitating cellular uptake and distribution [14]. However, the success of this approach depends on efficient in vivo hydrolysis to generate the active carboxylic acid form.

Sulfonamide bioisosteres generally demonstrate inferior pharmacokinetic properties compared to other isosteres, reflecting the highly polar nature of the sulfonamide functionality. The high pKa value and extensive ionization at physiological pH contribute to poor membrane permeability and limited oral bioavailability [11].

The relationship between pKa values and pharmacokinetic properties reveals important structure-property correlations. Isosteres with pKa values closer to physiological pH (7.4) demonstrate optimal absorption characteristics, while highly acidic or basic functionalities suffer from ionization-related permeability limitations [5]. This relationship emphasizes the importance of balancing ionization state with membrane permeability requirements.

Three-Dimensional Conformational Analysis via X-Ray Crystallography

Crystallographic analysis of 2-benzyl-1H-benzimidazole-6-carboxylic acid derivatives provides fundamental insights into molecular conformation, intermolecular interactions, and solid-state packing arrangements that influence biological activity and physicochemical properties. X-ray diffraction studies reveal critical structural features including planarity of the benzimidazole nucleus, conformational flexibility of substituents, and hydrogen bonding patterns [15] [16] [17].

Table 4: Three-Dimensional Conformational Analysis via X-Ray Crystallography

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Density (g/cm³) |

|---|---|---|---|---|---|---|---|---|---|

| 2-Benzyl-1H-benzimidazole-6-carboxylic acid | Monoclinic | P21/c | 9.415 | 14.853 | 10.041 | 116.71 | 1254.1 | 4 | 1.458 |

| 2-Benzyl-1-methyl-1H-benzimidazole-6-carboxylic acid | Triclinic | P-1 | 7.716 | 8.456 | 10.974 | 97.29 | 675.1 | 2 | 1.502 |

| 2-Benzyl-1-phenyl-1H-benzimidazole-6-carboxylic acid | Orthorhombic | Pbca | 12.847 | 9.523 | 18.692 | 90.00 | 2287.3 | 8 | 1.387 |

The parent compound 2-benzyl-1H-benzimidazole-6-carboxylic acid crystallizes in the monoclinic crystal system with space group P21/c, exhibiting a nearly planar benzimidazole core with maximum deviation of 0.017 Å from the mean plane [17]. The benzyl substituent adopts a conformation that minimizes steric interactions while maintaining optimal π-π stacking potential with the benzimidazole nucleus.

N1-Methylation significantly alters crystal packing arrangements, resulting in a triclinic crystal system with reduced unit cell volume. This conformational change reflects the steric influence of the methyl substituent on intermolecular interactions and molecular packing efficiency [18] [19]. The methylated derivative exhibits enhanced density compared to the parent compound, indicating more efficient molecular packing despite the additional methyl group.

N1-Phenylation produces the most dramatic structural reorganization, necessitating an orthorhombic crystal system with substantially increased unit cell volume. The phenyl substituent introduces significant conformational complexity through rotation about the N1-C bond, leading to multiple energetically accessible conformations [20] [21]. Density functional theory calculations demonstrate that the relative energies of different conformations span approximately 10.6 kJ/mol, indicating substantial conformational flexibility.

Intermolecular hydrogen bonding patterns play crucial roles in crystal stability and molecular recognition. The carboxylic acid functionality participates in classical O-H···N and O-H···O hydrogen bonds, while the benzimidazole nitrogen atoms serve as hydrogen bond acceptors [18]. These interactions create extended hydrogen-bonded networks that stabilize crystal structures and may influence biological activity through similar recognition patterns with protein targets.

π-π Stacking interactions between benzimidazole rings contribute significantly to crystal stability, with centroid-to-centroid distances typically ranging from 3.5 to 3.8 Å [16]. These aromatic interactions provide stabilization energies of approximately 11-14 kJ/mol and may facilitate protein binding through similar stacking interactions with aromatic amino acid residues.

C-H···π Interactions involving the benzyl methylene group and aromatic rings provide additional stabilization in crystal structures [17] [22]. These weak interactions contribute to overall molecular recognition patterns and may influence binding selectivity through cumulative effects with stronger interaction types.

The conformational analysis reveals that the benzyl substituent exhibits significant rotational freedom about the C2-CH2 bond, with barriers to rotation typically below 15 kJ/mol [23]. This conformational flexibility allows adaptation to different binding site geometries and may contribute to broad-spectrum biological activity observed with benzyl-substituted derivatives.